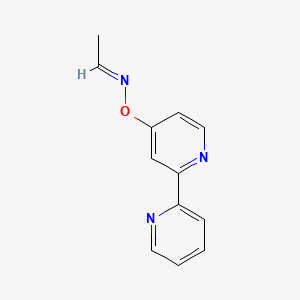
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine typically involves the reaction of 2-pyridin-2-ylpyridine with an appropriate aldehyde or ketone under specific conditions to form the imine linkage. Common reagents used in this synthesis may include:
- Pyridine derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
- Continuous flow reactors
- High-throughput screening for optimal catalysts
- Purification techniques such as crystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or hydroxylated derivatives.
- Reduction may yield amines.
- Substitution may yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving pyridine-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine would depend on its specific application
Coordination bonds: Interaction with metal ions in enzymes or receptors.
Hydrogen bonds: Interaction with biological macromolecules.
π-π interactions: Stacking interactions with aromatic residues in proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Pyridine-2-carbaldehyde: A precursor in the synthesis of imine compounds.
Uniqueness
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is unique due to its specific structural features, such as the presence of two pyridine rings and an imine group
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2+ |
InChI-Schlüssel |
AFJFGEFIJFJXKO-RSSMCMFDSA-N |
Isomerische SMILES |
C/C=N/OC1=CC(=NC=C1)C2=CC=CC=N2 |
Kanonische SMILES |
CC=NOC1=CC(=NC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)



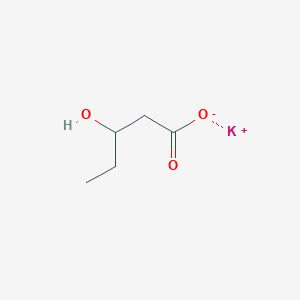

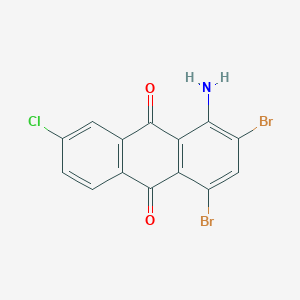
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)

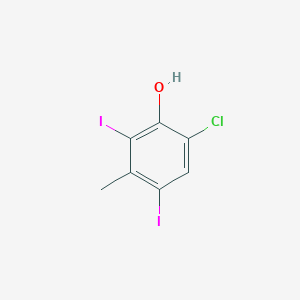
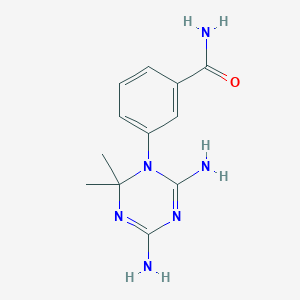
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

